8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A series of compounds derived from naproxen, including structures similar to the specified compound, were synthesized and evaluated for their anticancer activity. These compounds showed activity against prostate cancer cell lines with IC50 values ranging from 87.2 to 400 μM, suggesting potential utility in cancer treatment research (Han et al., 2018).
Anticonvulsant Activity
Fluorinated derivatives of N-phenyl- and N-benzyl-2-azaspiro compounds, which share structural motifs with the specified compound, were synthesized and evaluated for anticonvulsant activity. Some derivatives demonstrated increased anticonvulsant activity compared to chloro, methoxy, or methyl analogues, indicating the potential of such compounds in developing new anticonvulsant drugs (Obniska et al., 2006).
Proton Exchange Membranes
Research on poly(arylene ether sulfone) copolymers containing fluorinated sulfonated side chains, related in structural complexity to the mentioned compound, demonstrated these materials' suitability as proton exchange membranes for fuel cell applications. The study indicated that such materials could achieve high proton conductivity, suggesting their utility in enhancing fuel cell efficiency (Kim et al., 2008).
Antimicrobial and Herbicidal Activities
New series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, which are chemically related to the target compound, were synthesized. Some of these compounds exhibited significant antimicrobial activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Dalloul et al., 2017).
Properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-15-6-4-5-14(13-15)18-19(25)23-20(22-18)9-11-24(12-10-20)29(26,27)17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKTVRFDMFNGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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